molecular formula C15H14N2O4 B8806110 n-[4-(Benzyloxy)-2-nitrophenyl]acetamide CAS No. 26697-34-7

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide

Cat. No. B8806110
CAS RN: 26697-34-7
M. Wt: 286.28 g/mol
InChI Key: SACPOVZYRYEAEN-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)-2-nitrophenyl]acetamide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-[4-(Benzyloxy)-2-nitrophenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-[4-(Benzyloxy)-2-nitrophenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26697-34-7

Product Name

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-nitro-4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

SACPOVZYRYEAEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.94 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, 4.2 g. anhydrous potassium carbonate and 5.13 g. benzyl bromide were refluxed overnight with stirring in 100 ml. acetone. Evaporation and extraction of the residue with dichloromethane affords 1-acetamido-4-benzyloxy-2-nitrobenzene. This latter compound is treated with sodium hydroxide in methanol, warmed briefly on a steam bath for about 15 minutes until the reaction is complete, diluted with water and extracted with dichloromethane to afford 1-amino-4-benzyloxy-2-nitrobenzene. This latter compound is treated for 4 hours in a refluxing hydrochloric acid acidified mixture of 160 ml. methanol and 40 ml. water with 4 g. iron powder (added in two portions) and 1 g. ferrous sulfate. The mixture is poured into 150 ml. concentrated ammonia, then extracted with chloroform to afford 1,2-diamino-4-benzyloxybenzene. This latter compound is treated in accordance with the fourth paragraph of Example XV to afford 4 -benzyloxy-1,2-bis(3-methoxycarbonyl-2-thioureido)benzene.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2.94 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, 5.13 g. of benzyl bromide and 4.2 g. anhydrous potassium carbonate are refluxed overnight in acetone with stirring, evaporated to dryness, the excess benzyl bromide removed under vacuum, water added and the product extracted with dichloromethane to give 1-acetamido-4-benzyloxy-2-nitrobenzene.
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